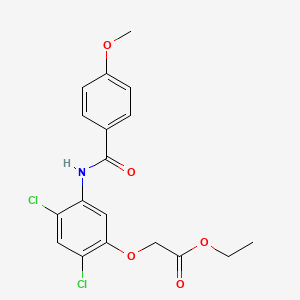

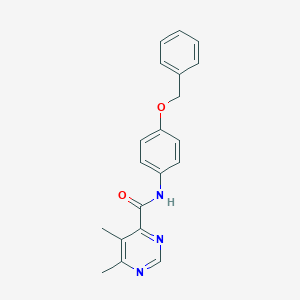

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate is a compound that appears to be related to a class of chemicals that have various biological activities and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives involves Mannich bases and aminomethyl derivatives, indicating the importance of functional group manipulation and the introduction of chlorine and ester moieties . Similarly, the synthesis of ethyl 2-(4-aminophenoxy)acetate as a building synthon for hypoglycemic agents involves alkylation followed by selective reduction, which could be analogous to steps required for synthesizing the compound . These methods suggest that the synthesis of Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate would likely involve chlorination, esterification, and amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate was determined, providing insights into the non-planar nature of the molecule and the significance of intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate would also be characterized by its non-planarity and potential for hydrogen bonding, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups. For instance, the presence of ester and amide functionalities often allows for further chemical transformations, such as hydrolysis or nucleophilic attacks . The synthesis of related compounds also involves reactions like condensation, which could be relevant for the formation of the amide bond in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of halogens like chlorine can affect the compound's lipophilicity and electronic properties . The crystal structure analysis of similar compounds provides insights into their solid-state packing, which can influence their melting points, solubility, and stability . The spectroscopic properties, such as UV/Vis absorption bands, are also crucial for understanding the electronic structure and potential applications of these compounds .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Diuretics : Ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a related compound, has been synthesized and shown to be a potent, high-ceiling diuretic (Lee et al., 1984).

- Antimicrobial Activity : Synthesis of new derivatives like 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, including ethyl phenoxy acetate, exhibited significant antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).

- Formazan Synthesis : Utilization in the synthesis of formazans, which demonstrated moderate antimicrobial activity (Sah et al., 2014).

Pharmaceutical Applications

- Anti-inflammatory Agents : Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazoles as potential anti-inflammatory agents was achieved using ethyl-4-acetamido phenoxy acetate (Ilango et al., 2009).

- Analgesic Activities : Research on the synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, starting with 4-chloro-m-cresol and ethyl chloroacetate, demonstrated potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Chemical Studies

- Aromatic Acid Synthesis : The compound has been used in the synthesis of aryl glyoxylate, highlighting its role in complex chemical reactions (Itoh et al., 1984).

- Identification in Natural Products : Phenolic compounds in natural extracts, such as from Amensiodendron chinese leaves, were identified, demonstrating the compound's use in natural product chemistry (Ban et al., 2021).

properties

IUPAC Name |

ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO5/c1-3-25-17(22)10-26-16-9-15(13(19)8-14(16)20)21-18(23)11-4-6-12(24-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJLIQCPQTYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)

![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)

![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)

![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)